

Biocompatibility of poly(glycerol sebacate) versus PLGA

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A Comparative Guide to the Biocompatibility of Poly(Glycerol **Sebacate**) (PGS) and Poly(Lactic-co-Glycolic Acid) (PLGA)

For researchers, scientists, and drug development professionals, the selection of a biocompatible and biodegradable polymer is a critical decision in the design of drug delivery systems and tissue engineering scaffolds. This guide provides an objective comparison of the biocompatibility of two leading polymers: poly(glycerol **sebacate**) (PGS) and poly(lactic-co-glycolic acid) (PLGA), supported by experimental data.

Executive Summary

Poly(lactic-co-glycolic acid) (PLGA) is a well-established, FDA-approved polymer renowned for its tunable degradation rates and mechanical properties.[1][2][3] However, its degradation into acidic byproducts can elicit a significant inflammatory response.[1][2][4] In contrast, poly(glycerol **sebacate**) (PGS), a biodegradable elastomer, has demonstrated superior biocompatibility in numerous studies, characterized by minimal inflammation and fibrosis.[5] This guide will delve into the specifics of their biocompatibility profiles, supported by in vitro and in vivo data.

In Vitro Biocompatibility

Cytotoxicity

Both PGS and PLGA generally exhibit low cytotoxicity in vitro. However, the acidic microenvironment created by PLGA degradation can negatively impact cell viability at high

concentrations or over extended periods.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate cells (e.g., fibroblasts, macrophages) in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere for 24 hours.
- **Material Treatment:** Expose the cells to extracts of PGS and PLGA or place the materials directly in contact with the cell culture medium. A range of concentrations should be tested.
- **Incubation:** Incubate the cells with the materials for specified time points (e.g., 24, 48, 72 hours).
- **MTT Reagent Addition:** After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells not exposed to the materials).^[6]

Table 1: Comparative In Vitro Cytotoxicity Data

Cell Line	Material	Concentration	Time Point	Cell Viability (%)	Reference
HEK-293	PLGA Nanoparticles	10% (v/v)	48 hours	~70%	[3]
A375 Melanoma	PLGA Nanoparticles	10 mg/mL	48 hours	~40%	[6]
Bone Marrow Cells	PLGA Nanoparticles	Various	24 hours	>80% (non-cytotoxic)	
Human Adipose-Derived Stem Cells	PLGA/Fibrin Scaffolds	-	7 days	High	[7]

Note: Specific quantitative cytotoxicity data for PGS is less prevalent in the literature, often being described qualitatively as having "no deleterious effect" on cell metabolic activity.[5]

In Vivo Biocompatibility Inflammatory Response and Fibrosis

In vivo studies consistently demonstrate a more favorable tissue response to PGS compared to PLGA. The acidic degradation products of PLGA can lead to a chronic inflammatory response, characterized by the presence of macrophages and the formation of a fibrous capsule around the implant.[1][8][9] PGS, on the other hand, typically elicits a minimal inflammatory reaction and less fibrous encapsulation.[5]

Experimental Protocol: In Vivo Subcutaneous Implantation

- **Animal Model:** Utilize a suitable animal model, such as Sprague Dawley rats or New Zealand rabbits.
- **Implant Preparation:** Sterilize PGS and PLGA scaffolds of defined dimensions.
- **Surgical Implantation:** Surgically create subcutaneous pockets on the dorsal side of the animal and place the implants.

- **Explantation and Histology:** At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and explant the implants along with the surrounding tissue.
- **Histological Analysis:** Fix the tissue samples in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell infiltration and fibrous capsule formation. Masson's trichrome staining can be used to specifically visualize collagen deposition.
- **Immunohistochemistry:** Perform immunohistochemical staining for specific inflammatory cell markers (e.g., CD68 for macrophages) to quantify the inflammatory response.
- **Quantitative Analysis:** Measure the thickness of the fibrous capsule and quantify the number of inflammatory cells at the implant-tissue interface.[\[10\]](#)

Table 2: Comparative In Vivo Inflammatory Response and Fibrosis

Animal Model	Material	Time Point	Fibrous Capsule Thickness (μm)	Inflammatory Cell Density (cells/mm ²)	Reference
Rat	PLGA (control)	5 days	713 ± 179	High	[9]
Rat	PLGA/RA15-Mg-OLA5	5 days	96 ± 21	~85% lower than control	[9]
Rabbit	PDLLA	3 months	Marked local foreign-body reaction	-	[8]
Rabbit	PLGA	12 months	No signs of inflammatory reactions	-	[8]
Rat	PGS	-	Significantly less than PLGA	Significantly less than PLGA	[5]

Note: Direct quantitative comparison of fibrous capsule thickness and inflammatory cell density between PGS and PLGA in the same study is needed for a more precise comparison.

Degradation and Host Response

The degradation mechanism and byproducts of these polymers are key determinants of their biocompatibility.

PLGA: Degrades via bulk hydrolysis of its ester linkages, releasing lactic and glycolic acids.^[4] This localized acidic environment can lead to autocatalytic degradation and a pro-inflammatory response, including the polarization of macrophages towards the M1 (pro-inflammatory) phenotype.^{[1][2]}

PGS: Degrades primarily through surface erosion.^[11] Its degradation products, glycerol and sebacic acid, are natural metabolites. Glycerol can be utilized by cells in the glycolysis pathway and the Krebs cycle, suggesting a more benign interaction with the local tissue.^[12]

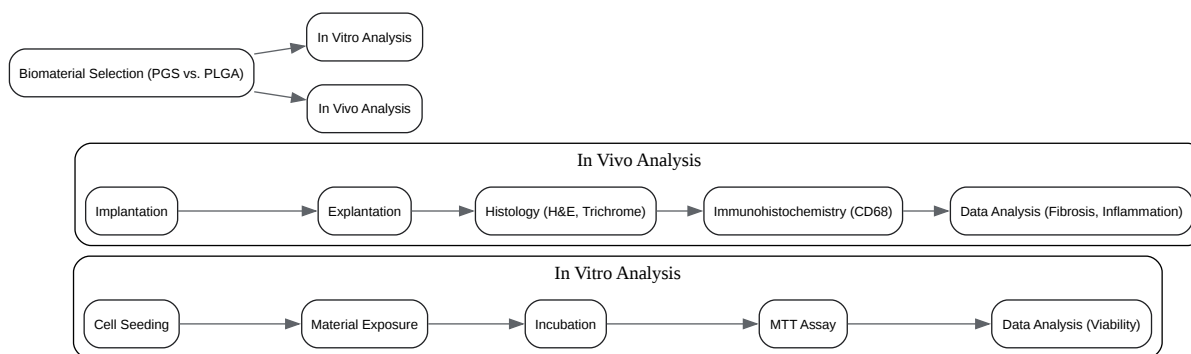
Cellular Signaling Pathways

The interaction of these biomaterials with cells triggers specific signaling pathways that dictate the biological response.

PLGA: The acidic byproducts of PLGA degradation are known to activate pro-inflammatory signaling pathways. This can involve the activation of transcription factors like NF- κ B, leading to the upregulation of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.^[13]

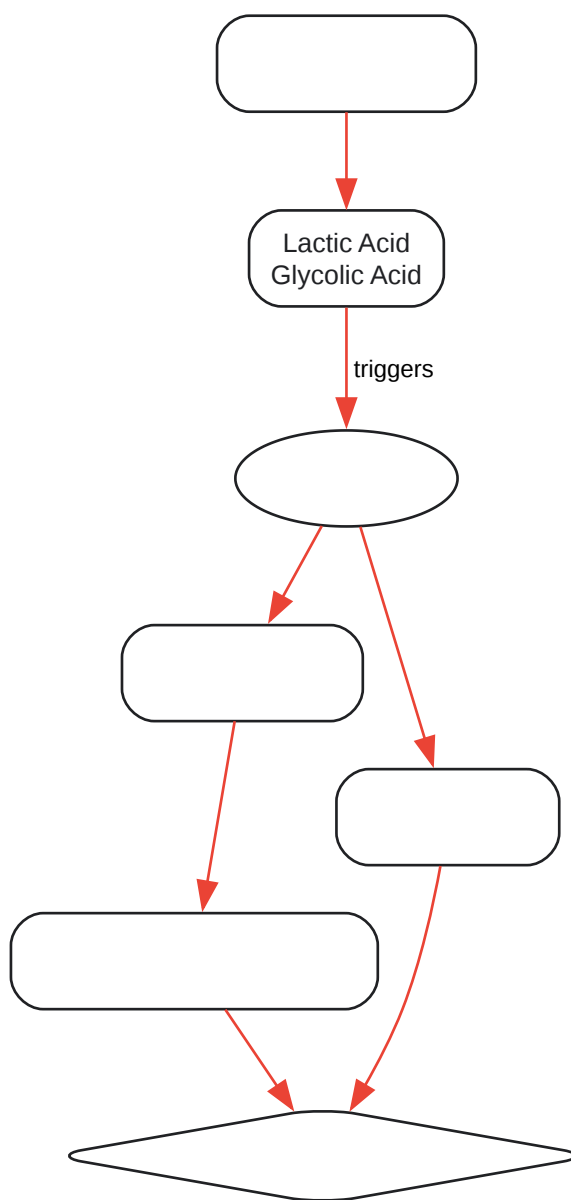
PGS: The signaling pathways mediating the favorable biocompatibility of PGS are less elucidated. However, the ability of its degradation product, glycerol, to be integrated into cellular metabolic pathways suggests a mechanism that avoids the potent inflammatory triggers associated with PLGA's acidic byproducts.^[12]

Experimental Workflows and Signaling Diagrams



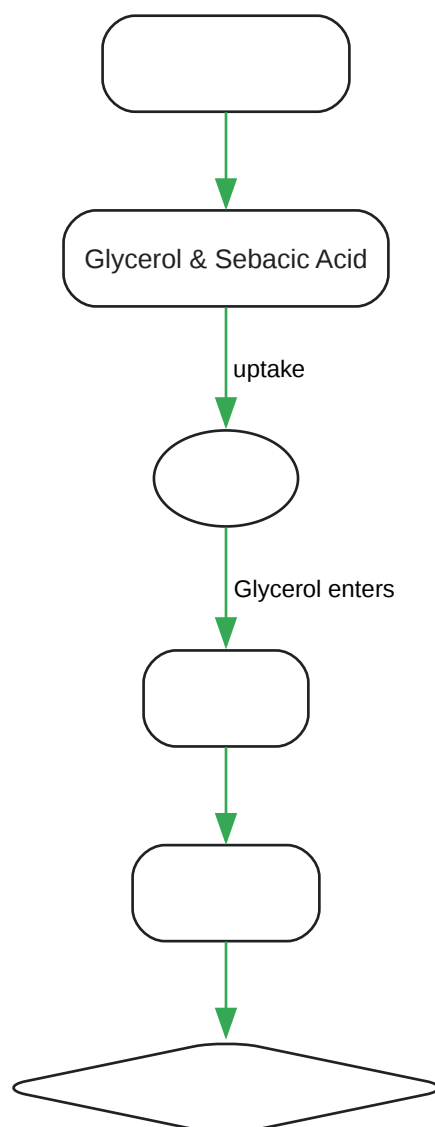
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Caption: Experimental workflow for biocompatibility assessment.



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Caption: PLGA degradation and inflammatory pathway.



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Caption: PGS degradation and metabolic integration.

Conclusion

Both PGS and PLGA are valuable biomaterials for drug delivery and tissue engineering applications. PLGA's long history of use and FDA approval make it a common choice. However, for applications where a minimal inflammatory response is paramount, PGS presents a compelling alternative due to its superior in vivo biocompatibility and non-acidic degradation products. The choice between these polymers should be guided by the specific requirements of the application, considering factors such as the desired degradation rate, mechanical

properties, and the sensitivity of the target tissue to inflammation. Further research into the specific signaling pathways modulated by PGS will provide a more complete understanding of its favorable biocompatibility.

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